molecular formula C14H16OSi B14376953 Silane, trimethyl(1-naphthalenylcarbonyl)- CAS No. 88313-80-8

Silane, trimethyl(1-naphthalenylcarbonyl)-

Cat. No.: B14376953
CAS No.: 88313-80-8
M. Wt: 228.36 g/mol
InChI Key: ZTZAFZHPXSCCBW-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(trimethylsilyl)methanone is an organic compound that features a naphthalene ring bonded to a trimethylsilyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl(trimethylsilyl)methanone typically involves the reaction of naphthalen-1-yl lithium with trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for naphthalen-1-yl(trimethylsilyl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(trimethylsilyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalen-1-yl(trimethylsilyl)methanol.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

    Oxidation: Naphthalen-1-yl(trimethylsilyl)methanol.

    Reduction: Naphthalen-1-yl(trimethylsilyl)methane.

    Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalen-1-yl(trimethylsilyl)methanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of naphthalen-1-yl(trimethylsilyl)methanone involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The naphthalene ring can interact with biological molecules through π-π stacking and hydrophobic interactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl(trimethylsilyl)methanol
  • Naphthalen-1-yl(trimethylsilyl)methane
  • Naphthalen-1-yl(trimethylsilyl)ethanone

Uniqueness

Naphthalen-1-yl(trimethylsilyl)methanone is unique due to its specific combination of a naphthalene ring and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

88313-80-8

Molecular Formula

C14H16OSi

Molecular Weight

228.36 g/mol

IUPAC Name

naphthalen-1-yl(trimethylsilyl)methanone

InChI

InChI=1S/C14H16OSi/c1-16(2,3)14(15)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3

InChI Key

ZTZAFZHPXSCCBW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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